

Spectroscopic Profile of (R)-4-Methoxydalbergione: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-4-Methoxydalbergione	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-4-Methoxydalbergione**, a naturally occurring neoflavonoid found in plants of the Dalbergia genus. This document is intended to serve as a core reference for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The structural elucidation of **(R)-4-Methoxydalbergione** relies on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Unfortunately, despite a comprehensive search of available scientific literature and databases, specific experimental ¹H and ¹³C NMR data for **(R)-4-Methoxydalbergione** could not be located. While spectroscopic data for other related neoflavonoids and compounds isolated from Dalbergia species are available, the specific chemical shifts and coupling constants for the (R)-enantiomer of 4-Methoxydalbergione have not been reported in the searched resources.



Researchers requiring this specific data are encouraged to perform NMR analysis on a purified sample of **(R)-4-Methoxydalbergione**. The general experimental protocols for such an analysis are outlined in Section 2.

Mass Spectrometry (MS) Data

Mass spectrometry data provides valuable information about the molecular weight and elemental composition of a compound. The following data for 4-Methoxydalbergione and its hydroxylated analogue have been compiled from public databases.

Table 1: Mass Spectrometry Data for 4-Methoxydalbergione and Related Compounds

Compound	Molecular Formula	Adduct	Precursor m/z (Experimental)
4-Methoxydalbergione	C16H14O3	[M+H] ⁺	Not available
[M-H] ⁻	Not available		
(S)-4'-Hydroxy-4- methoxydalbergione	C16H14O4	- [M+H]+	271.09648 (Predicted)
[M-H] ⁻	269.08192 (Predicted)		

Note: Experimental m/z values for the protonated and deprotonated molecules of **(R)-4-Methoxydalbergione** were not explicitly found. The data for the related compound (S)-4'-Hydroxy-4-methoxydalbergione is provided for reference.

Experimental Protocols

The following sections describe the general methodologies for acquiring NMR and MS data for neoflavonoids like **(R)-4-Methoxydalbergione**. These protocols are based on standard practices in natural product chemistry.

NMR Spectroscopy

Sample Preparation: A sample of pure **(R)-4-Methoxydalbergione** (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. A small amount of



tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

Data Acquisition:

- ¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the hydrogen atoms in the molecule.
- ¹³C NMR: One-dimensional carbon NMR spectra are acquired to identify the chemical shifts of all carbon atoms. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
- 2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the complete structural assignment.
 - COSY: Identifies proton-proton couplings within the same spin system.
 - HSQC: Correlates directly bonded proton and carbon atoms.
 - HMBC: Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule.

Mass Spectrometry

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.

Instrumentation: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are commonly used for accurate mass measurements.

Data Acquisition:

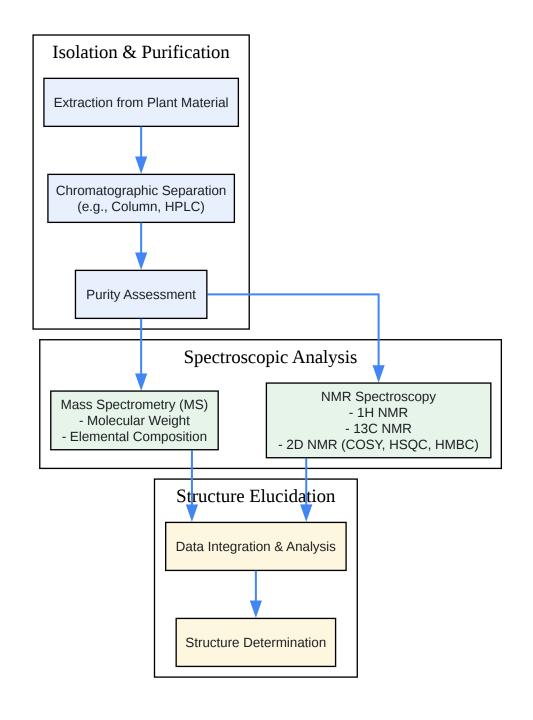


- Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids and other natural products.
- Full Scan MS: A full scan mass spectrum is acquired to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which allows for the determination of the elemental composition.
- Tandem MS (MS/MS): In MS/MS experiments, the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **(R)-4-Methoxydalbergione**.





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Caption: Experimental workflow for the spectroscopic analysis of **(R)-4-Methoxydalbergione**.

This guide provides a foundational understanding of the spectroscopic data and analytical methodologies relevant to **(R)-4-Methoxydalbergione**. The absence of specific NMR data in the current literature highlights an opportunity for further research to fully characterize this and other related natural products.



To cite this document: BenchChem. [Spectroscopic Profile of (R)-4-Methoxydalbergione: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202767#spectroscopic-data-of-r-4methoxydalbergione-nmr-ms]

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